molecular formula C14H13N3O3S B2654552 N-(4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-46-2

N-(4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2654552
CAS RN: 443329-46-2
M. Wt: 303.34
InChI Key: CASUGPBPSBGBIV-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has a thiazole ring which is a five-membered ring containing one sulfur atom and one nitrogen atom .

Scientific Research Applications

Optoelectronic Applications

Quinazoline and pyrimidine derivatives, including N-(4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, have been extensively studied for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds are utilized in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, they serve as potential structures for nonlinear optical materials and colorimetric pH sensors, with certain pyrimidine derivatives acting as photosensitizers for dye-sensitized solar cells and thermally activated delayed fluorescence emitters (Lipunova et al., 2018).

Biological and Medicinal Applications

Pyrimidine derivatives are recognized for their exquisite sensing materials and have a range of biological and medicinal applications. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. Various pyrimidine-based optical sensors have been developed, showcasing the diverse applications of these compounds in biological contexts (Jindal & Kaur, 2021).

Synthetic Applications

The synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines from barbituric acid derivatives has been described, indicating the versatility of pyrimidine derivatives in chemical synthesis. These compounds have confirmed structures through spectral and analytical data, showcasing their significance in the development of biologically potent molecules with therapeutic importance (Nandha Kumar et al., 2001).

properties

IUPAC Name

N-(4-methoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-20-10-4-2-9(3-5-10)16-12(18)11-8-15-14-17(13(11)19)6-7-21-14/h2-5,8H,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASUGPBPSBGBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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